5-Phenylthiophene-2-carbonitrile
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Overview
Description
5-Phenylthiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a phenyl group and a nitrile group at specific positions on the thiophene ring makes this compound a unique and valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on the availability of raw materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-Phenylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-2-carbonitrile involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- Thiophene-2-carbonitrile
- 5-Phenylthiophene
- 2-Phenylthiophene
Comparison: 5-Phenylthiophene-2-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
5-phenylthiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDUGNYROUXJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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